2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core, a bromophenyl group, and a chlorophenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with 2-aminobenzenethiol to form the intermediate 2-(4-bromophenyl)-3H-quinazolin-4-one. This intermediate is then reacted with 3-chlorophenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Preliminary studies suggest it may have anticancer and antifungal properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinazolinone core plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target enzyme. The exact molecular pathways involved are still under investigation, but initial studies suggest that it may affect pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H15BrClN3O2S |
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Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C22H15BrClN3O2S/c23-14-8-10-17(11-9-14)27-21(29)18-6-1-2-7-19(18)26-22(27)30-13-20(28)25-16-5-3-4-15(24)12-16/h1-12H,13H2,(H,25,28) |
InChI Key |
XYSDGNSOYBVINI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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